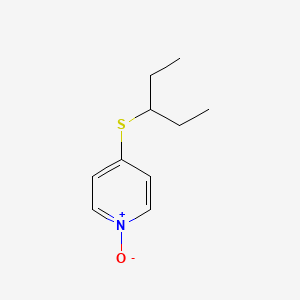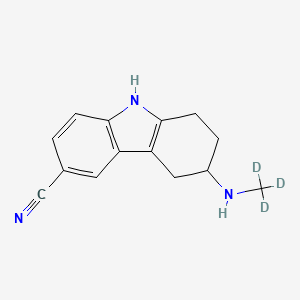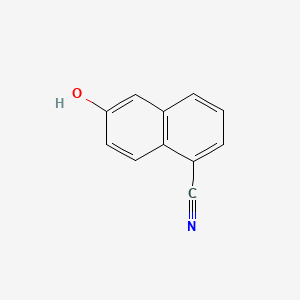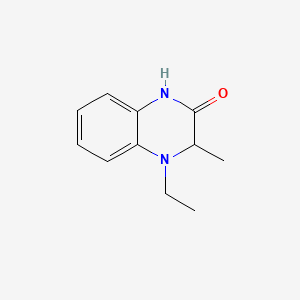
Ractopamine O-méthyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ractopamine O-methyl is a synthetic phenethanolamine and a β-adrenergic agonist. It is primarily used as a feed additive to promote leanness and improve feed conversion efficiency in farm animals such as pigs and cattle . This compound has been the subject of extensive scientific and legal discussions due to its controversial use in animal husbandry .
Applications De Recherche Scientifique
Ractopamine O-methyl has diverse applications in scientific research:
Chemistry: Used as a model compound to study β-adrenergic agonists and their chemical properties.
Biology: Investigated for its effects on muscle growth and fat metabolism in animals.
Medicine: Explored for potential therapeutic uses in treating conditions related to muscle wasting and metabolic disorders.
Industry: Utilized in the agricultural sector to enhance meat production efficiency.
Mécanisme D'action
Target of Action
Ractopamine O-methyl, also known as Ractopamine Methyl Ether, primarily targets the Estrogen receptor alpha . This receptor plays a crucial role in mediating the effects of estrogen, a hormone that has significant roles in reproductive and non-reproductive tissues.
Mode of Action
Ractopamine O-methyl is a β-adrenergic agonist . It serves as a full agonist to murine (mouse or rat) TAAR1, a receptor protein . It is also an agonist to beta-adrenergic receptors . This interaction with its targets initiates a cascade of events that increase protein synthesis, resulting in increased muscle fiber size .
Biochemical Pathways
It is known that the compound’s action on beta-adrenergic receptors can lead to increased protein synthesis and muscle growth
Pharmacokinetics
A study on ractopamine (a similar compound) showed that the four isomers of ractopamine reached peak circulating concentrations (05 to 08 ng/mL) at 168 h after the initial dose . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ractopamine O-methyl and their impact on bioavailability.
Result of Action
Ractopamine O-methyl, like Ractopamine, is known to increase the rate of weight gain, improve feed efficiency, and increase carcass leanness in finishing swine . Its use in finishing swine yields about 3 kg (6.6 lb) of additional lean pork per animal, and improves feed efficiency by 10% .
Action Environment
The action, efficacy, and stability of Ractopamine O-methyl can be influenced by various environmental factors. For instance, the compound is used as a feed additive and its effects can be distributed by the blood to the muscle tissues .
Analyse Biochimique
Biochemical Properties
Ractopamine O-methyl interacts with various enzymes and proteins. It is known to interact with lipoprotein lipase, an important enzyme that controls the triacylglycerol between the muscle and adipocyte tissue, improves lipid storage, and provides energy or muscle growth .
Cellular Effects
Ractopamine O-methyl has significant effects on various types of cells and cellular processes. It influences cell function by boosting locomotor activity, cardiac performance, oxygen consumption, and blood flow rate . It does not affect the cardiac rhythm regularity in zebrafish embryos .
Molecular Mechanism
The mechanism of action of Ractopamine O-methyl involves its role as a full agonist to murine (mouse or rat) TAAR1, a receptor protein . It is also an agonist to beta-adrenergic receptors . This leads to an increase in protein synthesis, resulting in increased muscle fiber size .
Temporal Effects in Laboratory Settings
The effects of Ractopamine O-methyl change over time in laboratory settings. Studies have shown that the consequences of voluntary removal of Ractopamine O-methyl up to 8 days before slaughter were a linear decrease in live body weight gain, poorer gain efficiency, and numerically lighter carcass weight .
Dosage Effects in Animal Models
The effects of Ractopamine O-methyl vary with different dosages in animal models. Zebrafish larvae subjected to waterborne Ractopamine O-methyl exposure at 0.1, 1, 2, 4, or 8 ppm for 24 hours showed significant boosts in locomotor activity, cardiac performance, oxygen consumption, and blood flow rate .
Transport and Distribution
Ractopamine O-methyl is distributed by the blood to the muscle tissues when used as a food additive .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ractopamine O-methyl typically involves the reaction of parahydroxyacetophenone with raspberry ketone under specific conditions . The process includes several steps such as methylation and reduction to achieve the desired compound.
Industrial Production Methods: Industrial production of Ractopamine O-methyl involves large-scale chemical synthesis using advanced techniques like liquid chromatography and mass spectrometry for purification and quality control . The process is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Ractopamine O-methyl undergoes various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Comparaison Avec Des Composés Similaires
Clenbuterol: Another β-adrenergic agonist used for similar purposes but with different regulatory status.
Zilpaterol: A compound with similar effects on muscle growth and fat metabolism.
Dobutamine: A positional isomer of Ractopamine with distinct pharmacological properties.
Uniqueness: Ractopamine O-methyl is unique due to its specific binding affinity and efficacy in promoting leanness in farm animals. Its use is regulated differently across various countries, highlighting its controversial nature .
Propriétés
IUPAC Name |
4-[3-[[2-(4-hydroxyphenyl)-2-methoxyethyl]amino]butyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-14(3-4-15-5-9-17(21)10-6-15)20-13-19(23-2)16-7-11-18(22)12-8-16/h5-12,14,19-22H,3-4,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHOYLOAYAAPCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1329610-95-8 |
Source


|
| Record name | Ractopamine O-methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329610958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RACTOPAMINE O-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2PCQ8KRYS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2H-Azeto[1,2-a]cyclopenta[c]pyrrole](/img/structure/B588739.png)

